MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

ADC linker cathepsin selectivity payload release kinetics

Preclinical ADC studies using Val-Cit linkers face rodent plasma instability due to Ces1C-mediated degradation, compromising PK/tox translation. This GGFG linker provides a validated solution. • 100% DXd payload release over 72 h with minimal cathepsin B involvement, enabling sustained intratumoral exposure. • Clinically validated in Enhertu® and datopotamab deruxtecan; proven at DAR 8 across HER2, TROP2, B7-H3. • High purity (≥98%) ensures reproducible conjugation; deuterated analog available for LC-MS/MS bioanalysis.

Molecular Formula C28H36N6O10
Molecular Weight 616.6 g/mol
Cat. No. B8192760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH
Molecular FormulaC28H36N6O10
Molecular Weight616.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O
InChIInChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m0/s1
InChIKeySODPQQOBNODMSG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH Procurement Guide: Key Specifications and Identity for ADC Research


MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH (CAS 1599440-25-1) is a heterobifunctional peptide-based cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs) . The compound features an N-terminal maleimidocaproyl (MC) group for thiol conjugation to antibodies and a C-terminal carboxymethoxy acetic acid moiety for payload attachment . It contains the tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG) which serves as the recognition and cleavage site for lysosomal cathepsins, enabling intracellular drug release following ADC internalization [1].

Why MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH Cannot Be Replaced by Generic Peptide Linkers


In ADC development, protease-cleavable linkers cannot be generically interchanged due to pronounced sequence-dependent variations in enzymatic cleavage kinetics, protease selectivity, and species-specific plasma stability [1]. The widely used Val-Cit (VC) linker exhibits carboxylesterase 1C (Ces1C)-mediated degradation in mouse and rat plasma, which compromises preclinical evaluation and introduces off-target toxicity risk [2]. The GGFG tetrapeptide within MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH demonstrates a distinct cathepsin selectivity profile, being highly responsive to cathepsin L while showing minimal cathepsin B-mediated cleavage [3]. This specificity profile differentiates it from both VC linkers (broad cathepsin sensitivity) and other peptide sequences such as GFLG, and has been clinically validated in the approved ADC trastuzumab deruxtecan (Enhertu) [4].

Quantitative Differentiation Evidence for MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH Versus Comparator Linkers


Cathepsin L-Selective Cleavage Kinetics of GGFG Linker Versus Val-Cit Comparator

The GGFG linker demonstrates cathepsin L-selective cleavage, achieving nearly complete DXd payload release within 72 hours at pH 4.5-5.5, while exhibiting minimal cathepsin B-mediated cleavage [1]. In direct comparative assays using TS-GGFG-DXd versus TS-vcMMAE conjugates, the GGFG linker exhibited an intermediate release rate: TS-L6 (slowest) < TS-GGFG-DXd < TS-vcMMAE (fastest) [1]. The VC linker, by contrast, released approximately all MMAE payload within only 0.5 hours under identical conditions and showed sensitivity to both cathepsin B and cathepsin L, whereas the GGFG linker's release was predominantly cathepsin L-driven [1].

ADC linker cathepsin selectivity payload release kinetics

Clinical Validation: GGFG Linker Platform in FDA-Approved ADCs Versus Val-Cit Platform

The MC-GGFG-AM cleavable linker platform is employed in trastuzumab deruxtecan (Enhertu), which received FDA approval in 2019 for HER2-positive breast cancer and subsequent expanded indications [1]. Comparative analysis of clinical-stage ADC linkers demonstrates that the GGFG platform supports drug-antibody ratios (DAR) of up to 8 (trastuzumab deruxtecan, patritumab deruxtecan) and 4 (datopotamab deruxtecan) with favorable clinical outcomes [1]. In the pivotal DESTINY-Breast03 trial, trastuzumab deruxtecan (GGFG-DXd) demonstrated a 52.9% objective response rate (ORR) in the HR+ cohort with median progression-free survival of 10.10 months, compared to 5.40 months for physician's choice chemotherapy [2].

ADC clinical approval DAR Enhertu

Plasma Stability Advantage of GGFG Linker Over Acid-Cleavable and VC Linkers

Compared to acid-cleavable and glutathione (GSH)-cleavable linkers, the GGFG linker offers greater stability in the bloodstream, minimizing unintended payload release and enhancing drug safety [1]. The tetrapeptide Gly-Gly-Phe-Gly exhibits all characteristics of a stable and effective cleavable linker, which is employed in the marketed ADC Enhertu [2]. In contrast, Val-Cit linkers are susceptible to degradation by carboxylesterase 1C (Ces1C) in mouse and rat plasma, a limitation that hinders preclinical evaluation and contributes to premature payload release [3].

ADC linker plasma stability off-target toxicity

Commercial Availability: Multi-Supplier Sourcing and Purity Specifications

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is commercially available from multiple established vendors with verified purity specifications . Purity specifications across suppliers range from >98.0% to 99.22% . The compound is available in quantities from 10 mg to 100 mg with pricing ranging from approximately $32 (50 mg) to $939 (10 mg) depending on supplier and quality tier [1]. Multiple vendors also offer deuterium-labeled analogs (MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5) for bioanalytical applications .

ADC linker procurement supplier comparison purity specification

Direct Intermediate for Deruxtecan Drug-Linker Conjugate Synthesis

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH serves as a direct synthetic intermediate for preparing Deruxtecan, the drug-linker conjugate used in trastuzumab deruxtecan (Enhertu), patritumab deruxtecan, and datopotamab deruxtecan [1]. The linker is specifically utilized in the synthesis of Deruxtecan, which comprises a DX-8951 derivative (DXd, a topoisomerase I inhibitor) and the maleimide-GGFG peptide linker . This compound is the immediate precursor for the GGFG-DXd linker-payload platform that has demonstrated clinical efficacy across multiple ADCs targeting HER2, HER3, TROP2, and B7-H3 [2].

Deruxtecan DXd drug-linker conjugate topoisomerase I inhibitor

Recommended Application Scenarios for MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH Based on Quantitative Evidence


ADC Development Requiring Sustained Intratumoral Payload Release Over 72 Hours

This linker is optimal for ADC programs where sustained, cathepsin L-selective payload release is desired. Evidence demonstrates that the GGFG linker releases approximately 100% of DXd payload over 72 hours with minimal cathepsin B involvement [1]. This intermediate release rate (between slower TS-L6 and faster VC-MMAE) [1] enables prolonged intratumoral drug exposure while minimizing the burst release associated with rapidly cleaved linkers such as Val-Cit. Applications include ADCs targeting solid tumors with heterogeneous antigen expression where sustained local drug concentration is therapeutically advantageous.

Preclinical ADC Evaluation in Rodent Models Requiring Plasma-Stable Linker Chemistry

For organizations conducting preclinical ADC pharmacokinetic and toxicity studies in mouse or rat models, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH provides a critical advantage over Val-Cit linkers. The Val-Cit-PABC linker system is susceptible to carboxylesterase 1C (Ces1C)-mediated degradation in mouse and rat plasma, a confounding variable that hinders preclinical evaluation [2]. The GGFG linker avoids this species-specific instability, enabling more accurate translation of rodent pharmacokinetic data to human studies and reducing the risk of premature payload release during preclinical development [3].

Development of Deruxtecan-Based or Topoisomerase I Inhibitor ADC Programs

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is the designated intermediate for synthesizing Deruxtecan (MC-GGFG-DXd), the drug-linker conjugate employed in FDA-approved trastuzumab deruxtecan (Enhertu) and datopotamab deruxtecan . For ADC programs utilizing topoisomerase I inhibitor payloads (DXd, exatecan, camptothecin derivatives) or seeking to leverage the clinically validated GGFG-DXd platform, this linker provides a defined synthetic pathway with established manufacturing precedent. The platform has demonstrated clinical efficacy at DAR up to 8 across multiple tumor targets including HER2, HER3, TROP2, and B7-H3 [4].

Method Development and Bioanalytical Quantification of GGFG-Containing ADCs

The availability of deuterium-labeled MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 enables the development of LC-MS/MS methods for quantitative bioanalysis of ADCs containing the GGFG linker. This application is essential for pharmacokinetic studies, DAR determination, and in vivo payload release quantification. The high purity specifications across multiple suppliers (98.0-99.22%) ensure reliable analytical reference standards and reproducible conjugation efficiency in method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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